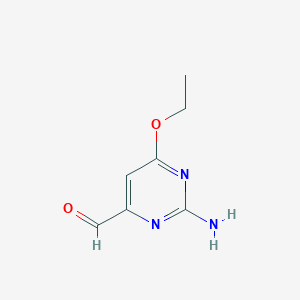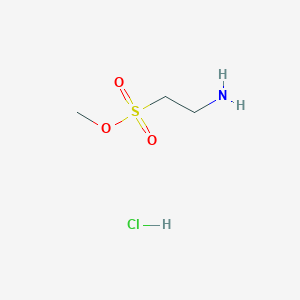
Methyl2-aminoethane-1-sulfonatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-aminoethane-1-sulfonatehydrochloride is an organic compound with the molecular formula C3H9NO3S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a buffer, chelating agent, and detergent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl2-aminoethane-1-sulfonatehydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methylamine with ethylene oxide, followed by sulfonation with sulfur trioxide. The reaction conditions typically include controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The final product is usually purified through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-aminoethane-1-sulfonatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Simpler amine compounds.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Methyl2-aminoethane-1-sulfonatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a buffer in chemical reactions to maintain pH stability.
Biology: Acts as a chelating agent to stabilize enzymes and proteins.
Medicine: Utilized in pharmaceutical formulations for its buffering and stabilizing properties.
Industry: Employed in the production of detergents and cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Methyl2-aminoethane-1-sulfonatehydrochloride involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, thereby acting as a chelating agent. Additionally, its buffering capacity helps maintain the pH of solutions, which is crucial in many biochemical and industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid: Known for its buffering capacity in biochemical applications.
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent used in biological research.
Uniqueness
Methyl2-aminoethane-1-sulfonatehydrochloride stands out due to its unique combination of buffering, chelating, and surfactant properties. This makes it a versatile compound suitable for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C3H10ClNO3S |
|---|---|
Poids moléculaire |
175.64 g/mol |
Nom IUPAC |
methyl 2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C3H9NO3S.ClH/c1-7-8(5,6)3-2-4;/h2-4H2,1H3;1H |
Clé InChI |
IJLHLBRAGOVDBR-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


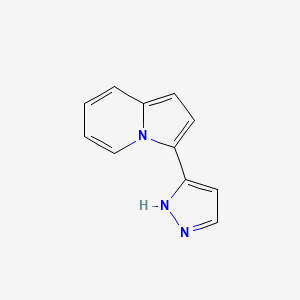
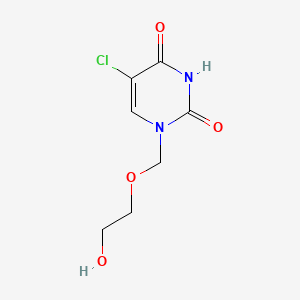


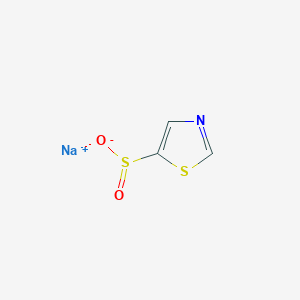

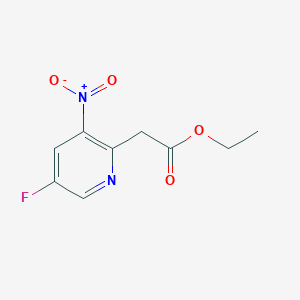
![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
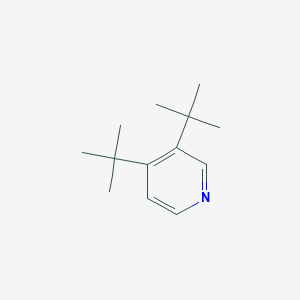
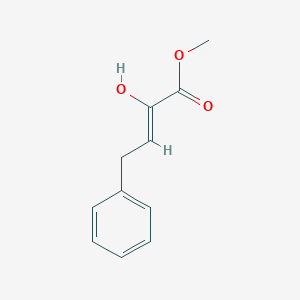

![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
